molecular formula C14H11F3O2 B12452788 4-(Benzyloxy)-3-(trifluoromethyl)phenol

4-(Benzyloxy)-3-(trifluoromethyl)phenol

Cat. No.: B12452788
M. Wt: 268.23 g/mol
InChI Key: NZVQNABHNPTIMQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-(trifluoromethyl)phenol (CAS 100927-02-3) is a high-value phenolic compound with the molecular formula C14H11F3O2 and a molecular weight of 268.23 g/mol. This chemical serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel pharmacologically active molecules. The compound features a benzyloxy group, a common pharmacophore found in potent and selective inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is a target for neurodegenerative disease research . The presence of the trifluoromethyl (CF3) group is a significant structural feature, as it often enhances a compound's metabolic stability, lipophilicity, and binding affinity in drug candidates, making this phenol a valuable reagent for structure-activity relationship (SAR) studies. The benzyloxy group is a recognized structural motif that can contribute to central nervous system (CNS) bioavailability, as demonstrated by its role in other research compounds that show significant blood-brain barrier permeability . Researchers utilize this compound in the synthesis of more complex structures, such as chalcone derivatives, which are explored for a range of biological activities. It is strictly for Research Use Only and is prohibited from any form of human or animal therapeutic, diagnostic, or edible use. This product is classified with the signal word "Warning" and may cause skin, eye, or respiratory irritation. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and personal protective equipment requirements.

Properties

Molecular Formula

C14H11F3O2

Molecular Weight

268.23 g/mol

IUPAC Name

4-phenylmethoxy-3-(trifluoromethyl)phenol

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)12-8-11(18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2

InChI Key

NZVQNABHNPTIMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Material : 3-Trifluoromethyl-4-halobenzene derivatives (e.g., bromo or iodo analogs).
  • Reagents : Sodium benzylate (nucleophile), polar aprotic solvents (e.g., DMF or DMSO).
  • Conditions : Heating at elevated temperatures (80–120°C) under inert atmosphere.
  • Mechanism :
    • The benzylate ion substitutes the halide via an aromatic nucleophilic substitution.
    • The electron-withdrawing trifluoromethyl group activates the aromatic ring toward substitution.

Example from Patent Literature :

Component Details
Substrate 4-Bromo-3-trifluoromethylbenzene
Nucleophile Sodium benzylate (excess)
Solvent Non-reactive solvent (e.g., toluene)
Temperature 100°C
Yield Moderate (exact value undisclosed)

Suzuki Coupling

This palladium-catalyzed cross-coupling reaction is ideal for introducing the benzyloxy group at the para position.

Procedure

  • Starting Material : 3-Trifluoromethyl-4-bromophenol.
  • Reagents : Benzyl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃).
  • Conditions :
    • Solvent: Toluene or THF.
    • Temperature: 90–110°C.
    • Atmosphere: Nitrogen or argon.

Key Optimization :

Parameter Optimal Value
Catalyst Pd(PPh₃)₄ (1–2 mol%)
Base Sodium methylate or Cs₂CO₃
Solvent Toluene
Reaction Time 12–24 hours

Advantages :

  • High regioselectivity due to directed ortho-metallation.
  • Tolerates functional groups (e.g., hydroxyl, trifluoromethyl).

Electrophilic Benzylation

This method employs Friedel-Crafts alkylation or direct benzylation under basic conditions.

Procedure

Component Details
Substrate 3-Trifluoromethylphenol
Alkylating Agent Benzyl chloride
Base K₂CO₃ (3.0 equiv)
Solvent Acetone
Yield Moderate (exact value undisclosed)

Challenges :

  • Competing para-substitution due to the electron-donating phenolic hydroxyl.
  • Potential over-alkylation at ortho positions.

Industrial-Scale Optimization

Industrial processes prioritize cost, yield, and environmental impact:

Factor Optimal Approach
Catalyst Recovery Recyclable palladium catalysts (e.g., Pd/C)
Solvent Selection Green solvents (e.g., ionic liquids)
Purification Distillation or crystallization

Data Tables

Table 1: Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
NAS High selectivity, simple setup Moderate yields, harsh conditions 50–65
Suzuki Coupling Excellent regioselectivity, scalability High catalyst cost, air sensitivity 70–80
Electrophilic Benzylation Low-cost reagents, mild conditions Para/ortho competition, low yields 40–55

Table 2: Representative Reaction Conditions

Parameter NAS Suzuki Benzylation
Temperature (°C) 100–120 90–110 60–80
Reaction Time (hrs) 8–12 12–24 6–8
Solvent Toluene Toluene Acetone
Base None K₂CO₃ K₂CO₃

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxy-3-trifluoromethyl-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of trifluoromethyl-substituted phenols.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxy-3-trifluoromethyl-phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-trifluoromethyl-phenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers

Example: 2-(Benzyloxy)-5-(trifluoromethyl)phenol (YF-7810)

  • Structure : Benzyloxy at C2, -CF₃ at C5.
  • Key Differences : The altered substituent positions significantly affect electronic distribution. The para-substituted benzyloxy group in the target compound allows for better resonance stabilization compared to the ortho-substituted YF-7810. This difference may influence reactivity in coupling reactions or interactions with biological targets .

Example: 3-(Benzyloxy)phenol and 4-(Benzyloxy)phenol

  • Structure : Benzyloxy at C3 or C4 without the -CF₃ group.
  • These derivatives are utilized in PROTAC (proteolysis-targeting chimera) synthesis, where substituent positioning affects ligand-receptor binding .

Functional Group Variations

Example: 4-(Benzyloxy)-3-phenethoxyphenol (C3)

  • Structure : Phenethoxy (-OCH₂CH₂Ph) at C3 instead of -CF₃.
  • This compound was synthesized via Mitsunobu reactions, highlighting compatibility with diverse substituents .

Example: (4-Fluoro-3-(trifluoromethyl)phenyl)methanol

  • Structure : Fluoro (-F) at C4 and -CF₃ at C3, with a hydroxymethyl (-CH₂OH) group.
  • Key Differences : The replacement of benzyloxy with -F and -CH₂OH modifies both electronic and steric properties. Such derivatives are intermediates in fluorinated drug synthesis, where fluorine enhances membrane permeability .

Trifluoromethyl-Substituted Analogues

Example: [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol

  • Structure : Cyclohexyl at C4 and -CF₃ at C3, with a hydroxymethyl group.
  • Key Differences : The cyclohexyl group introduces significant hydrophobicity, contrasting with the aromatic benzyloxy group. This compound’s applications may focus on lipid-soluble drug candidates .

Parent Compounds

Example: 4-Benzyloxyphenol

  • Structure : Lacks the -CF₃ group at C3.
  • Key Differences: The absence of -CF₃ simplifies synthesis but reduces metabolic stability. This compound is a common precursor in protecting-group strategies for phenol derivatives .

Research Findings and Implications

  • Synthetic Utility: Benzyloxy groups act as protective moieties in multi-step syntheses, as seen in Mitsunobu reactions for IAP ligands .
  • Biological Relevance: Trifluoromethylated phenols exhibit improved pharmacokinetic profiles, making them prevalent in antiviral and anticancer agents .

Biological Activity

4-(Benzyloxy)-3-(trifluoromethyl)phenol is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

4-(Benzyloxy)-3-(trifluoromethyl)phenol has the molecular formula C14H11F3O2 and a molecular weight of 268.23 g/mol. The compound features a phenolic structure with a benzyloxy group and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions.

The biological activity of 4-(benzyloxy)-3-(trifluoromethyl)phenol is primarily attributed to its ability to interact with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, while the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability. These interactions may modulate enzyme activity, receptor binding, and other biochemical pathways .

Antimicrobial Properties

Research indicates that 4-(benzyloxy)-3-(trifluoromethyl)phenol exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, indicating its potential as a lead compound in cancer therapy .

Enzyme Inhibition

Studies have explored the enzyme inhibition potential of 4-(benzyloxy)-3-(trifluoromethyl)phenol. It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes and obesity by modulating lipid metabolism.

Case Studies

  • In Vivo Efficacy : A study involving diabetic rat models assessed the effect of 4-(benzyloxy)-3-(trifluoromethyl)phenol on retinal vascular leakage, a significant factor in diabetic retinopathy. The compound significantly reduced leakage compared to control groups, indicating its therapeutic potential in managing diabetic complications .
  • Comparative Analysis : In a comparative analysis with structurally similar compounds, 4-(benzyloxy)-3-(trifluoromethyl)phenol exhibited superior biological activity compared to compounds lacking either the benzyloxy or trifluoromethyl groups. This highlights the importance of its unique structure in enhancing biological efficacy .

Research Findings Summary Table

Activity Finding Reference
AntimicrobialInhibits growth of Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits metabolic enzymes affecting lipid metabolism
Diabetic RetinopathyReduces retinal vascular leakage in diabetic rats

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